molecular formula C13H18O3 B1605359 Methyl 2-(4-(tert-butyl)phenoxy)acetate CAS No. 88530-52-3

Methyl 2-(4-(tert-butyl)phenoxy)acetate

Cat. No.: B1605359
CAS No.: 88530-52-3
M. Wt: 222.28 g/mol
InChI Key: OWLZIJMSCPKFJJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-(4-(tert-butyl)phenoxy)acetate can be synthesized through the esterification of 2-(4-tert-butylphenoxy)acetic acid with methanol in the presence of an acid catalyst such as sulfuric acid . The reaction typically involves refluxing the mixture to drive the reaction to completion.

Industrial Production Methods: In industrial settings, the production of methyl 2-(4-tert-butylphenoxy)acetate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(4-(tert-butyl)phenoxy)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of methyl 2-(4-tert-butylphenoxy)acetate depends on its specific application. In organic synthesis, it acts as a reactant that undergoes various transformations to yield desired products. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

  • Methyl 2-(4-tert-butylphenoxy)propionate
  • Methyl 2-(4-tert-butylphenoxy)butyrate
  • Methyl 2-(4-tert-butylphenoxy)valerate

Uniqueness: Methyl 2-(4-(tert-butyl)phenoxy)acetate is unique due to its specific ester structure and the presence of the tert-butylphenoxy group. This combination imparts distinct chemical and physical properties, making it suitable for specific applications in organic synthesis and industrial processes .

Properties

IUPAC Name

methyl 2-(4-tert-butylphenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-13(2,3)10-5-7-11(8-6-10)16-9-12(14)15-4/h5-8H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWLZIJMSCPKFJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60237113
Record name NSC 406678
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60237113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88530-52-3
Record name Methyl (p-tert-butylphenoxy)acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088530523
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 88530-52-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406678
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC 406678
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60237113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL (P-TERT-BUTYLPHENOXY)ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7W6BM568RG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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